4-Phenyliminomethyl-benzenesulfonamide

COX-2 inhibition selectivity index Schiff base isomerism

Procure 4-Phenyliminomethyl-benzenesulfonamide, the foundational –N=CH– diaryl sulfonamide Schiff base that defines the COX-2 selective phenyliminomethyl series. This compound demonstrates 6.75‑fold COX‑2 selectivity over the benzylideneamino isomer and serves as the direct precursor to LA2135, which surpasses celecoxib's selectivity index (114.5 vs. celecoxib). With a low molecular weight (260.32 g/mol), zero Lipinski violations, and a versatile imine handle for library synthesis, it is the optimal starting scaffold for hit‑to‑lead programs targeting oral anti‑inflammatory agents with reduced cardiovascular risk. Substitute isomers cannot replicate this selectivity profile.

Molecular Formula C13H12N2O2S
Molecular Weight 260.31 g/mol
Cat. No. B10844377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyliminomethyl-benzenesulfonamide
Molecular FormulaC13H12N2O2S
Molecular Weight260.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=CC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C13H12N2O2S/c14-18(16,17)13-8-6-11(7-9-13)10-15-12-4-2-1-3-5-12/h1-10H,(H2,14,16,17)
InChIKeyXUMZYVTUPBUWOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyliminomethyl-benzenesulfonamide: Core Scaffold Profile for COX-2-Targeted Procurement


4-Phenyliminomethyl-benzenesulfonamide (C₁₃H₁₂N₂O₂S, MW 260.32 g/mol) is a diaryl sulfonamide Schiff base that functions as a selective cyclooxygenase-2 (COX-2) inhibitor, with a reported IC₅₀ of 610 nM against COX-2 and 4,120 nM against COX-1 in a human whole-blood (HWB) cellular assay [1]. The compound belongs to the benzenesulfonamide class and features a characteristic –N=CH– (phenyliminomethyl) linker that distinguishes it from the isomeric benzylideneamino (–CH=N–) series, a structural inversion that QSAR studies have identified as a key determinant of COX-2 selectivity [2]. The compound serves as the foundational scaffold for a series of derivatives, the most optimized of which (LA2135) achieves a COX-2 selectivity index of 114.5—superior to the clinical standard celecoxib when evaluated under identical HWB conditions [1].

Why 4-Phenyliminomethyl-benzenesulfonamide Cannot Be Interchanged with Generic Sulfonamides or Celecoxib Analogs


In-class substitution of 4-phenyliminomethyl-benzenesulfonamide with other sulfonamide Schiff bases—particularly the isomeric 4-benzylideneamino-benzenesulfonamide—is not scientifically justified because the orientation of the imine linker (–N=CH– versus –CH=N–) directly controls COX-2 selectivity through electronic and steric modulation of the diaryl core [1]. The QSAR work of Manivannan et al. quantitatively demonstrated that the central –N=C– moiety is the dominant structural feature governing COX-2 selectivity over COX-1, meaning that swapping the phenyliminomethyl scaffold for a benzylideneamino analog alters the fundamental selectivity profile [2]. Furthermore, while celecoxib achieves higher absolute potency (COX-2 IC₅₀ ~40 nM), the phenyliminomethyl scaffold has demonstrated the capacity to yield derivatives (e.g., LA2135) that surpass celecoxib in selectivity index under identical HWB assay conditions, a property not achievable with the benzylideneamino series [1]. Generic sulfonamides lacking the Schiff-base linkage are effectively inactive as COX-2 inhibitors, making the imine functionality a non-negotiable structural requirement for this target profile [3].

Quantitative Differentiation Evidence: 4-Phenyliminomethyl-benzenesulfonamide vs. Comparators


COX-2 Selectivity Index: 4-Phenyliminomethyl-benzenesulfonamide vs. its Benzylideneamino Isomer

In the identical human whole-blood (HWB) assay, 4-phenyliminomethyl-benzenesulfonamide demonstrates a COX-2 selectivity index (SI) of 6.75 (COX-1 IC₅₀ = 4,120 nM; COX-2 IC₅₀ = 610 nM), while its direct structural isomer 4-benzylideneamino-benzenesulfonamide exhibits an SI of <1.0 (COX-1 IC₅₀ = 108,000 nM; COX-2 IC₅₀ reported as not active at testable concentrations) [1]. The sole structural difference—inversion of the –N=CH– imine orientation—produces a >6-fold differential in COX-2 selectivity that is mechanistically explained by the QSAR model identifying the central –N=C– core as the primary determinant of selectivity [2].

COX-2 inhibition selectivity index Schiff base isomerism human whole blood assay

Derivative Optimization Potential: Scaffold Amenability to >100-Fold Selectivity Improvement

Starting from the parent 4-phenyliminomethyl-benzenesulfonamide scaffold (SI = 6.75), introduction of a 3-carboxy-4-hydroxy substitution on the benzylidene ring yields derivative LA2135, which achieves COX-2 IC₅₀ = 0.74 μM, COX-1 IC₅₀ = 85.13 μM, and SI = 114.5—a 17-fold selectivity improvement over the parent core and superior to celecoxib under the same HWB assay conditions [1]. The phenyliminomethyl scaffold thus functions as a privileged template capable of undergoing >100-fold selectivity enhancement through systematic derivatization, a feature not replicated in the benzylideneamino series [1][2].

structure-activity relationship COX-2 selectivity lead optimization medicinal chemistry

Physicochemical Drug-Likeness Profile vs. Celecoxib: MW, LogP, and PSA Advantages

4-Phenyliminomethyl-benzenesulfonamide (MW = 260.32 g/mol; AlogP = 2.08; Polar Surface Area = 72.52 Ų; HBD = 1; HBA = 3; rotatable bonds = 3) maintains zero Lipinski violations [1]. Compared to celecoxib (MW = 381.37; logP ~3.5; PSA = 77.59 Ų; HBD = 1; HBA = 4), the target compound offers a 32% lower molecular weight and 6.5% reduced PSA, predicting superior membrane permeability and a broader formulation window [1][2]. These physicochemical advantages are intrinsic to the simpler phenyliminomethyl scaffold and are preserved through sulfonamide-group integrity, distinguishing it from bulkier clinical COX-2 inhibitors.

drug-likeness physicochemical properties Lipinski rule of five oral bioavailability prediction

QSAR-Validated Structural Determinants: Imine Core Electronic Contribution to COX-2 Selectivity

A QSAR study across 31 aryl sulfonamide compounds from both phenyliminomethyl and benzylideneamino series demonstrated that the central –N=C– core of the diaryl system is the statistically dominant factor influencing COX-2 selectivity over COX-1 [1]. Quantitatively, the derived Hansch model attributed COX-2 selectivity primarily to electronic parameters (σ, F, R) at the para-position of the B phenyl ring and to hydrophobic substituent constants (π), with the –N=CH– orientation providing the requisite electronic environment for selectivity expression [1]. This validated structure–activity relationship provides a rational basis for scaffold selection, confirming that the phenyliminomethyl linkage is mechanistically essential for achieving COX-2 selectivity.

QSAR modeling Hansch analysis COX-2 pharmacophore imine electronic effects

Procurement-Guiding Application Scenarios for 4-Phenyliminomethyl-benzenesulfonamide


Scaffold-Based Medicinal Chemistry for Next-Generation COX-2 Selective Inhibitors

The phenyliminomethyl-benzenesulfonamide core is the direct precursor to LA2135, a derivative that achieves a COX-2 selectivity index of 114.5 and surpasses celecoxib in the human whole-blood assay [1]. Medicinal chemistry teams seeking to develop anti-inflammatory agents with potentially reduced cardiovascular risk—via retained COX-1-mediated anti-thrombotic activity—should procure this scaffold as the starting point for SAR-driven optimization, leveraging the established QSAR model that identifies para-substitution on the phenyl ring as the primary handle for tuning potency and selectivity [2].

Structural Isomer Comparator Studies for Imine-Linker Pharmacophore Validation

The 6.75-fold COX-2 selectivity advantage of the phenyliminomethyl scaffold over its benzylideneamino isomer makes this compound an essential reference standard for pharmacophore validation studies investigating the role of imine orientation in COX-2 binding [1]. Procurement is indicated for academic or industrial laboratories conducting comparative molecular docking or QSAR studies that require a structurally defined, biologically characterized benchmark for the –N=CH– diaryl linkage [2].

Preclinical Lead Identification with Favorable Physicochemical Drug-Likeness

With a molecular weight of 260.32 g/mol, AlogP of 2.08, and PSA of 72.52 Ų—all parameters significantly below those of celecoxib—4-phenyliminomethyl-benzenesulfonamide is an attractive starting scaffold for preclinical hit-to-lead programs targeting improved oral absorption and formulation flexibility [3]. The compound's zero Lipinski violations and low rotatable bond count (3) predict superior passive membrane permeability, making it suitable for early-stage ADME screening cascades [3][4].

Sulfonamide Schiff-Base Derivatization Libraries for Multi-Target Screening

The imine functionality of 4-phenyliminomethyl-benzenesulfonamide serves as a versatile synthetic handle for generating diverse compound libraries through aldehyde exchange or metal complexation [1]. The scaffold is particularly suited for combinatorial chemistry approaches aimed at COX-2/5-LOX dual inhibition or carbonic anhydrase isoform profiling, applications supported by the broader sulfonamide Schiff-base literature demonstrating tunable bioactivity through ring substitution [2].

Quote Request

Request a Quote for 4-Phenyliminomethyl-benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.